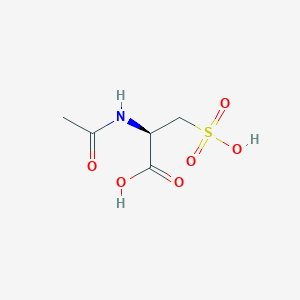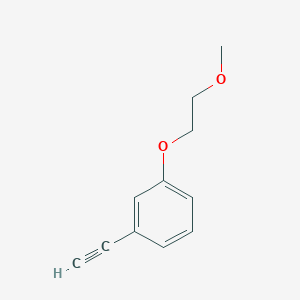![molecular formula C30H44NaO4PS B1443793 Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate CAS No. 870245-84-4](/img/structure/B1443793.png)
Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate
Descripción general
Descripción
Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate is a palladium complex that is used in organic synthesis . It can be used as an efficient method to synthesize terminal alkynes . The compound has been shown to be a bromodomain inhibitor and can be used to study the role of toll-like receptors in autoimmune diseases . It is also a sulfonated ligand for palladium-catalyzed Suzuki-Miyaura coupling under aqueous conditions facilitating isolation of the organic products .
Molecular Structure Analysis
The molecular formula of Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate is C26H36NaO6PS . The InChI string representation of the molecule isInChI=1S/C26H35O5PS.Na.H₂O/c1-30-22-17-18-24 (33 (27,28)29)26 (31-2)25 (22)21-15-9-10-16-23 (21)32 (19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3, (H,27,28,29);;1H2/q;+1;/p-1; . Chemical Reactions Analysis
Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate is used as a catalyst for Suzuki coupling reactions . It is also used in DNA-compatible hydroxycarbonylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate include its molecular weight, which is 512.57 on an anhydrous basis . More detailed properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
“Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate”, also known as sSPhos, is a type of Buchwald Catalyst & Ligand . It is often used in various types of cross-coupling reactions . Here are some more potential applications:
-
Suzuki-Miyaura Coupling : This is a type of cross-coupling reaction, where the catalyst can facilitate the formation of carbon-carbon bonds . The reaction is typically used in organic chemistry to synthesize various types of organic compounds.
-
Buchwald-Hartwig Cross Coupling Reaction : This reaction is used to form carbon-nitrogen bonds . The catalyst can facilitate this reaction, making it useful in the synthesis of various amines.
-
Heck Reaction : This is a type of carbon-carbon bond-forming reaction . The catalyst can facilitate this reaction, which is often used in the synthesis of larger organic molecules.
-
Hiyama Coupling : This reaction is used to form carbon-silicon bonds . The catalyst can facilitate this reaction, which is useful in the synthesis of various silicon-containing organic compounds.
-
Negishi Coupling : This is a cross-coupling reaction used to form carbon-zinc bonds . The catalyst can facilitate this reaction, which is often used in the synthesis of various organic compounds.
-
Sonogashira Coupling : This reaction is used to form carbon-carbon bonds between an aryl or vinyl halide and an alkyne . The catalyst can facilitate this reaction, which is useful in the synthesis of various organic compounds.
“Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate”, also known as sSPhos, is a type of Buchwald Catalyst & Ligand . It is often used in various types of cross-coupling reactions . Here are some more potential applications:
-
Suzuki-Miyaura Coupling : This is a type of cross-coupling reaction, where the catalyst can facilitate the formation of carbon-carbon bonds . The reaction is typically used in organic chemistry to synthesize various types of organic compounds.
-
Buchwald-Hartwig Cross Coupling Reaction : This reaction is used to form carbon-nitrogen bonds . The catalyst can facilitate this reaction, making it useful in the synthesis of various amines.
-
Heck Reaction : This is a type of carbon-carbon bond-forming reaction . The catalyst can facilitate this reaction, which is often used in the synthesis of larger organic molecules.
-
Hiyama Coupling : This reaction is used to form carbon-silicon bonds . The catalyst can facilitate this reaction, which is useful in the synthesis of various silicon-containing organic compounds.
-
Negishi Coupling : This is a cross-coupling reaction used to form carbon-zinc bonds . The catalyst can facilitate this reaction, which is often used in the synthesis of various organic compounds.
-
Sonogashira Coupling : This reaction is used to form carbon-carbon bonds between an aryl or vinyl halide and an alkyne . The catalyst can facilitate this reaction, which is useful in the synthesis of various organic compounds.
Propiedades
IUPAC Name |
sodium;4-(2-dicyclohexylphosphanylphenyl)-3,5-di(propan-2-yl)benzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43O3PS.Na.H2O/c1-21(2)27-19-25(35(31,32)33)20-28(22(3)4)30(27)26-17-11-12-18-29(26)34(23-13-7-5-8-14-23)24-15-9-6-10-16-24;;/h11-12,17-24H,5-10,13-16H2,1-4H3,(H,31,32,33);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGIRGSNIJFBDI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44NaO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855870 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-di(propan-2-yl)[1,1'-biphenyl]-4-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate | |
CAS RN |
870245-84-4 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-di(propan-2-yl)[1,1'-biphenyl]-4-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,5-Dichlorophenyl)methoxy]aniline](/img/structure/B1443713.png)

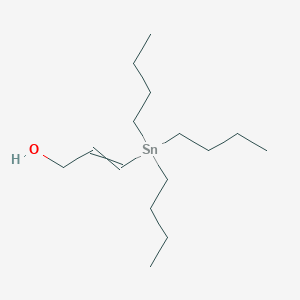
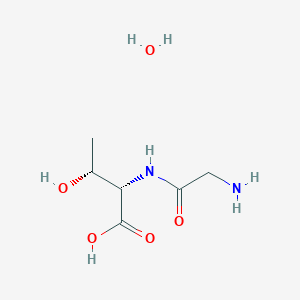
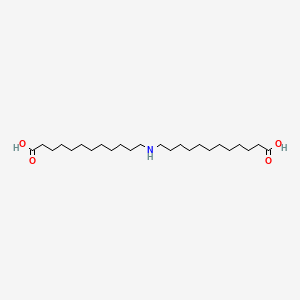
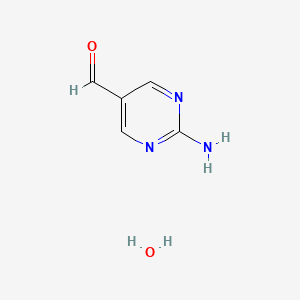
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)
![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone](/img/structure/B1443721.png)
